4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine
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Overview
Description
4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine is a chemical compound with the molecular formula C9H13N4O3S It is known for its unique structure, which combines a morpholine ring with a sulfonyl group and a hydrazinopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine typically involves the reaction of 2-hydrazinopyridine with morpholine-4-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biology: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound may find applications in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues, leading to enzyme inhibition. The sulfonyl group can enhance the compound’s binding affinity and specificity for its molecular target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Hydrazinopyridin-3-yl)sulfonyl]piperidine
- 4-[(2-Hydrazinopyridin-3-yl)sulfonyl]thiomorpholine
- 4-[(2-Hydrazinopyridin-3-yl)sulfonyl]pyrrolidine
Uniqueness
4-[(2-Hydrazinopyridin-3-yl)sulfonyl]morpholine is unique due to the presence of the morpholine ring, which imparts specific physicochemical properties, such as solubility and stability. The combination of the hydrazinopyridine and sulfonyl groups also provides a versatile scaffold for further chemical modifications, making it a valuable compound in various research applications.
Properties
IUPAC Name |
(3-morpholin-4-ylsulfonylpyridin-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3S/c10-12-9-8(2-1-3-11-9)17(14,15)13-4-6-16-7-5-13/h1-3H,4-7,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMYEJOXHUVXBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(N=CC=C2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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